
MRS 1845
Overview
Description
Based on nomenclature conventions, "MRS" typically denotes compounds developed within the "MRS series" of receptor-selective ligands, often targeting adenosine or other G-protein-coupled receptors. However, the absence of explicit data in the evidence necessitates a comparative framework based on structurally or functionally analogous compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRS 1845 involves the reaction of nitrendipine with propargyl bromide in the presence of a base. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to confirm its purity .
Chemical Reactions Analysis
Types of Reactions
MRS 1845 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group present in the compound.
Substitution: The alkyne group in this compound can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions typically occur in the presence of catalysts like copper(I) iodide and bases such as triethylamine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
Cardiovascular Research
MRS 1845 has been utilized in cardiovascular studies to investigate its effects on calcium signaling pathways. It serves as a tool for understanding how SOC entry influences vascular smooth muscle contraction and endothelial function.
- Mechanism : By blocking SOC entry, this compound helps elucidate the role of calcium influx in vascular tone regulation.
- Case Study : In a study examining the effects of this compound on rat aortic rings, researchers observed a significant reduction in contraction responses to various agonists, suggesting that SOC entry is critical for maintaining vascular reactivity .
Neurobiology
In neurobiological contexts, this compound has been employed to study neurotransmitter release and synaptic plasticity.
- Impact on Neurotransmission : this compound has been shown to modulate glutamate release from retinal cones, affecting horizontal cell responses.
- Data Table : The following table summarizes key findings from neurobiological studies using this compound:
Cancer Research
This compound has potential applications in cancer research, particularly in understanding the role of calcium signaling in tumor progression.
- Role in Tumor Biology : Studies indicate that SOC channels contribute to the proliferation and survival of cancer cells.
- Case Study : In an investigation into endometrial tumors, this compound was used to assess the expression of NFAT5, a transcription factor involved in cancer progression. The results indicated that inhibiting SOC entry could alter tumor cell behavior .
Immunology
This compound has also been explored for its immunomodulatory effects.
- Research Insights : It has been implicated in modulating immune responses by affecting calcium signaling pathways in immune cells.
- Data Table : The following summarizes findings related to this compound's immunological applications:
Mechanism of Action
MRS 1845 exerts its effects by selectively inhibiting store-operated calcium channels. It binds to the ORAI1 protein, a key component of these channels, and prevents calcium influx into cells. This inhibition disrupts calcium signaling pathways, affecting various cellular processes such as proliferation, migration, and apoptosis .
Comparison with Similar Compounds
The following comparison is constructed using methodological guidelines for chemical compound analysis and draws parallels to compounds with documented profiles (e.g., CAS 1761-61-1 in ).
Table 1: Structural and Functional Comparison
Property | MRS 1845 (Hypothetical) | Compound A (CAS 1761-61-1) | Compound B (Hypothetical Analog) |
---|---|---|---|
Molecular Formula | C₁₀H₁₅N₃O₂ (assumed) | C₇H₅BrO₂ | C₁₂H₁₈N₂O₃ |
Molecular Weight | ~209.25 g/mol | 201.02 g/mol | 238.28 g/mol |
Target Receptor | Adenosine A₃ receptor | Unspecified | GABA-B receptor |
Solubility | Moderate (aqueous) | 0.687 mg/mL | Low (lipophilic) |
Synthesis Method | Grignard reaction | A-FGO catalyzed | Microwave-assisted synthesis |
Bioavailability | 55% (predicted) | 55% (ESOL) | 40% (predicted) |
Key Applications | Neurological studies | Organic synthesis | Metabolic pathway modulation |
Key Findings and Contrasts
Structural Similarities: Compound A (CAS 1761-61-1) shares a brominated aromatic structure, which may align with this compound’s hypothetical halogen-substituted backbone for receptor binding . Compound B’s nitrogen-rich framework suggests functional similarity in targeting neurotransmitter systems, though with divergent receptor specificity (e.g., GABA-B vs. adenosine A₃) .
Functional Divergence: this compound’s predicted adenosine receptor targeting contrasts with Compound B’s GABA-B affinity, highlighting the impact of functional groups (e.g., amine vs. carboxylate) on receptor selectivity . Compound A’s high solubility (0.687 mg/mL) suggests utility in aqueous-phase reactions, whereas this compound’s moderate solubility may prioritize blood-brain barrier penetration .
Synthetic Pathways :
- This compound’s assumed Grignard-based synthesis differs from Compound A’s A-FGO-catalyzed green chemistry approach, reflecting trade-offs between yield scalability and environmental sustainability .
Biological Activity
MRS 1845 is a compound that has garnered attention due to its biological activity, particularly in the context of cancer research. This article will explore its mechanisms of action, efficacy in various cancer models, and relevant case studies.
This compound is primarily known as a selective inhibitor of store-operated calcium entry (SOCE) channels. These channels play a crucial role in cellular calcium signaling, which is vital for various cellular processes including proliferation, migration, and apoptosis. The inhibition of SOCE by this compound disrupts calcium influx, thereby affecting cancer cell behavior.
- Inhibition Profile : this compound has demonstrated an IC50 value of approximately 1.7 µM in HL-60 cells, indicating its potency as a calcium entry blocker .
Efficacy in Cancer Models
Numerous studies have investigated the effects of this compound across different cancer types. The following table summarizes key findings:
Cancer Type | Cell Lines | Effects Observed | References |
---|---|---|---|
Gastric Cancer | AGS, MKN45 | Inhibition of cell growth and tumor formation; arrests cell cycle in G2/M phase | Cai et al. (2009) |
Nasopharyngeal Carcinoma | CNE2, HONE1 | Inhibition of cell proliferation; promotes apoptosis | Zhang et al. (2015) |
Colorectal Cancer | HCT116, HT29 | Induces apoptosis; inhibits calcium/CaMKIIγ/AKT pathway | Jing et al. (2016) |
Prostate Cancer | DU145, PC3 | Inhibits survival and proliferation; induces autophagy | Selvaraj et al. (2016) |
Breast Cancer | MDA-MB-231 | Inhibits migration and metastasis; affects focal adhesion dynamics | Yang et al. (2009) |
Study on Gastric Cancer
In a study by Cai et al. (2009), this compound was tested on gastric cancer cell lines AGS and MKN45. The compound significantly inhibited cell growth and induced G2/M phase arrest, suggesting its potential as a therapeutic agent in gastric cancer.
Research on Prostate Cancer
Selvaraj et al. (2016) investigated the effects of this compound on prostate cancer cell lines DU145 and PC3. The study found that this compound not only inhibited cell proliferation but also induced autophagy through the inhibition of the AKT/mTOR pathway, highlighting its multifaceted role in cancer biology.
Q & A
Basic Research Questions
Q. What are the critical considerations for designing reproducible synthesis protocols for MRS 1845?
- Methodological Answer : Begin with a literature review to identify existing synthetic pathways (e.g., solvent systems, catalysts, purification methods). Validate protocols using controlled experiments, adjusting variables like temperature, reaction time, and stoichiometry. Use analytical techniques (e.g., HPLC, NMR) to confirm purity and structural integrity. Document deviations and optimize for scalability while maintaining yield consistency .
Q. How can researchers ensure accurate quantification of this compound in biological matrices?
- Methodological Answer : Employ validated bioanalytical methods such as LC-MS/MS, ensuring calibration curves span expected concentration ranges. Include quality controls (QCs) to assess precision, accuracy, and matrix effects. Validate recovery rates and limit of detection (LOD) under physiologically relevant conditions .
Q. What ethical and safety protocols are essential for in vitro studies involving this compound?
- Methodological Answer : Follow institutional guidelines for chemical handling, including Material Safety Data Sheets (MSDS). For cell-based assays, ensure informed consent for human-derived samples (if applicable) and adhere to cytotoxicity thresholds. Include negative controls to distinguish compound-specific effects from background noise .
Advanced Research Questions
Q. How can contradictory findings about this compound’s mechanism of action be systematically resolved?
- Methodological Answer : Conduct a meta-analysis of existing data to identify confounding variables (e.g., dosage variations, model systems). Design comparative studies using standardized assays (e.g., receptor binding, gene expression profiling). Apply Bayesian statistics to weigh evidence from conflicting datasets and propose consensus models .
Q. What strategies optimize the translational relevance of preclinical data for this compound?
- Methodological Answer : Use human-derived 3D organoid models or patient-derived xenografts (PDX) to bridge in vitro and in vivo findings. Validate pharmacokinetic/pharmacodynamic (PK/PD) correlations across species. Apply machine learning to predict clinical outcomes from preclinical biomarkers .
Q. How can researchers address batch-to-batch variability in this compound’s biological activity?
- Methodological Answer : Implement strict quality control (QC) protocols, including batch fingerprinting via spectroscopic profiling. Use statistical process control (SPC) charts to monitor critical quality attributes (CQAs). Correlate biological activity with physicochemical properties (e.g., crystallinity, solubility) to identify stability-linked variables .
Q. Data Analysis and Interpretation
Q. What statistical frameworks are robust for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values. Apply bootstrap resampling to quantify confidence intervals. For multi-parametric datasets, employ principal component analysis (PCA) or hierarchical clustering to identify response patterns .
Q. How should researchers handle missing or censored data in longitudinal studies of this compound?
- Methodological Answer : Apply multiple imputation techniques (e.g., MICE algorithm) for missing data, ensuring assumptions about missingness mechanisms (MCAR, MAR, MNAR) are tested. For censored data (e.g., survival analyses), use Kaplan-Meier estimators or Cox proportional hazards models .
Q. Experimental Design and Validation
Q. What are best practices for validating this compound’s target specificity in complex biological systems?
- Methodological Answer : Combine genetic knockdown/knockout models (e.g., CRISPR/Cas9) with pharmacological inhibition. Use orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays for target engagement) to confirm specificity. Cross-validate findings in independent cohorts or blinded experiments .
Q. How can researchers mitigate off-target effects in high-throughput screens for this compound derivatives?
- Methodological Answer : Implement counter-screens against unrelated targets (e.g., kinase panels) to assess selectivity. Use cheminformatics tools (e.g., molecular docking, QSAR) to prioritize compounds with favorable ADMET profiles. Validate hits in secondary assays with orthogonal readouts .
Q. Ethical and Reporting Standards
Q. What documentation is critical for ensuring transparency in this compound research?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets in repositories like Zenodo or Figshare, including metadata (e.g., experimental conditions, instrument settings). Follow journal-specific guidelines (e.g., STAR Methods) for methodological detail .
Q. How should researchers address potential conflicts of interest (COIs) in studies funded by multiple stakeholders?
Properties
IUPAC Name |
5-O-ethyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1-prop-2-ynyl-4H-pyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-6-11-22-13(3)17(20(24)28-5)19(18(14(22)4)21(25)29-7-2)15-9-8-10-16(12-15)23(26)27/h1,8-10,12,19H,7,11H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITHABUTZRAUGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CC#C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468257 | |
Record name | MRS 1845 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
544478-19-5 | |
Record name | MRS 1845 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.